2-Amino-2-(1,1-dioxidothietan-3-yl)aceticacid
Description
2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid is a synthetic non-proteinogenic amino acid characterized by a thietane ring (a four-membered sulfur-containing heterocycle) with two sulfone (-SO₂) groups at the 1-position. The amino and carboxylic acid groups are attached to the same carbon, forming a central α-amino acid scaffold.
Properties
IUPAC Name |
2-amino-2-(1,1-dioxothietan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-4(5(7)8)3-1-11(9,10)2-3/h3-4H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLVYZJEWWBIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thietane derivative with an amino acid precursor. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted amino acids .
Scientific Research Applications
2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but often include modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-amino-2-(1,1-dioxidothietan-3-yl)acetic acid and related compounds:
Detailed Structural and Functional Analysis
Thietane vs. Isoxazole Rings
In contrast, ibotenic acid’s isoxazole ring allows for hydrogen bonding via its hydroxyl group, critical for GABAₐ receptor binding .
Sulfone vs. Halogen Substituents
Compounds like 2-amino-2-(4-bromophenyl)acetic acid () exhibit halogen-driven lipophilicity, favoring blood-brain barrier penetration. However, the sulfone groups in the target compound may prioritize interactions with polar enzyme active sites, as seen in collagenase inhibitors with dichlorobenzyl side chains ().
Ring Size and Electronic Effects
The thiophene sulfone analog () shares a sulfur-containing heterocycle but lacks the strain of the thietane ring. Docking studies on similar compounds () suggest that smaller rings (e.g., thietane) may improve binding specificity due to constrained conformations, whereas larger rings (e.g., benzisothiazole in ) offer more surface area for π-π interactions.
Research Implications and Gaps
- Neuroactivity : Ibotenic acid’s GABAergic activity (IC₅₀ ~10 μM) suggests the target compound’s sulfone groups could modulate receptor affinity, though empirical data are needed.
- Enzyme Inhibition : Analogous to collagenase inhibitors (IC₅₀ ~1.3–1.5 mM; ), the thietane sulfone structure may enhance competitive inhibition via steric hindrance.
- Stereochemical Influence : highlights the role of stereochemistry in biological activity; future studies should resolve the target compound’s enantiomeric effects.
Biological Activity
2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid, a compound featuring a thietan-3-yl moiety, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid is characterized by the presence of an amino group and a thietan ring with a dioxo substituent. The molecular formula can be represented as .
Antimicrobial Properties
Research has indicated that compounds similar to 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various Gram-negative bacteria by targeting specific enzymes involved in bacterial cell wall synthesis, such as LpxC, which is crucial for Lipid A biosynthesis .
| Compound | Target | Activity |
|---|---|---|
| 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid | LpxC enzyme | Inhibitory activity against Gram-negative bacteria |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate immune responses by acting on Toll-like receptors (TLRs), particularly TLR7. This modulation can lead to reduced production of pro-inflammatory cytokines in vitro .
The biological activity of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid is believed to stem from its ability to chelate metal ions and interact with specific biological pathways:
- Zinc Chelation : The compound's structure allows it to chelate zinc ions effectively, which is crucial for the activity of metalloenzymes like LpxC.
- Toll-like Receptor Modulation : By influencing TLR pathways, the compound can potentially alter immune responses and reduce inflammation.
Study on Antimicrobial Efficacy
In a recent study, researchers evaluated the antimicrobial efficacy of various derivatives of 2-Amino-2-(1,1-dioxidothietan-3-yl)acetic acid against E. coli and Pseudomonas aeruginosa. The results indicated that certain modifications to the thietan ring enhanced antibacterial potency significantly.
In Vivo Models
In vivo studies have demonstrated that administration of this compound in animal models resulted in reduced inflammation markers in tissues exposed to bacterial infections. This suggests potential therapeutic applications in treating infections where inflammation plays a critical role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
